11-Benzyl-7-[(2-methylphenyl)methyl]-2,5,7,11-tetrazatricyclo[7.4.0.02,6]tridec-5-en-8-one
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Overview
Description
7-Benzyl-4-(2-methylbenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-A]pyrido[3,4-E]pyrimidin-5(4H)-one is a complex organic compound with a unique structure that combines multiple ring systems
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Benzyl-4-(2-methylbenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-A]pyrido[3,4-E]pyrimidin-5(4H)-one typically involves multi-step organic reactions. The process begins with the preparation of the core imidazo[1,2-A]pyrido[3,4-E]pyrimidine structure, followed by the introduction of benzyl and methylbenzyl groups. Key steps may include:
Cyclization reactions: to form the core structure.
Alkylation reactions: to introduce the benzyl and methylbenzyl groups.
Purification steps: such as recrystallization or chromatography to isolate the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include:
Scaling up: the reaction conditions.
Using continuous flow reactors: for better control over reaction parameters.
Implementing efficient purification techniques: to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
7-Benzyl-4-(2-methylbenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-A]pyrido[3,4-E]pyrimidin-5(4H)-one can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides or hydroxyl groups.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: may yield hydroxylated derivatives.
Reduction: may produce fully saturated compounds.
Substitution: can result in various functionalized derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-cancer or anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 7-Benzyl-4-(2-methylbenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-A]pyrido[3,4-E]pyrimidin-5(4H)-one involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzyme activity.
Receptors: Binding to receptors to modulate cellular signaling pathways.
Pathways: Interference with metabolic or signaling pathways to exert its effects.
Comparison with Similar Compounds
Similar Compounds
7-Benzyl-2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidine: .
1H-pyrazolo[3,4-b]pyridine derivatives: .
Uniqueness
7-Benzyl-4-(2-methylbenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-A]pyrido[3,4-E]pyrimidin-5(4H)-one is unique due to its specific combination of ring systems and functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C24H28N4O |
---|---|
Molecular Weight |
388.5 g/mol |
IUPAC Name |
11-benzyl-7-[(2-methylphenyl)methyl]-2,5,7,11-tetrazatricyclo[7.4.0.02,6]tridec-5-en-8-one |
InChI |
InChI=1S/C24H28N4O/c1-18-7-5-6-10-20(18)16-28-23(29)21-17-26(15-19-8-3-2-4-9-19)13-11-22(21)27-14-12-25-24(27)28/h2-10,21-22H,11-17H2,1H3 |
InChI Key |
UEEZSZQKRGBHPR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CN2C(=O)C3CN(CCC3N4C2=NCC4)CC5=CC=CC=C5 |
Origin of Product |
United States |
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